molecular formula C12H10O4 B1589205 2-(2,6-Dihydroxyphenyl)benzene-1,3-diol CAS No. 4371-35-1

2-(2,6-Dihydroxyphenyl)benzene-1,3-diol

Cat. No.: B1589205
CAS No.: 4371-35-1
M. Wt: 218.2 g/mol
InChI Key: HXBBWWNXODCSPT-UHFFFAOYSA-N
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Description

2-(2,6-Dihydroxyphenyl)benzene-1,3-diol is a useful research compound. Its molecular formula is C12H10O4 and its molecular weight is 218.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dihydroxyphenyl)benzene-1,3-diol Similar compounds have been found to inhibit tyrosinase, a key enzyme in melanogenesis

Mode of Action

The exact mode of action of This compound It is suggested that similar compounds may inhibit tyrosinase by binding to the active site of the enzyme, preventing it from catalyzing the production of melanin .

Biochemical Pathways

The biochemical pathways affected by This compound Based on its potential role as a tyrosinase inhibitor, it may affect the melanogenesis pathway . This could result in reduced melanin production and potential applications in treating hyperpigmentation disorders.

Result of Action

The molecular and cellular effects of This compound If it acts as a tyrosinase inhibitor, it could potentially reduce melanin production at the cellular level .

Properties

IUPAC Name

2-(2,6-dihydroxyphenyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBBWWNXODCSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C2=C(C=CC=C2O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448085
Record name [1,1'-Biphenyl]-2,2',6,6'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-35-1
Record name [1,1'-Biphenyl]-2,2',6,6'-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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